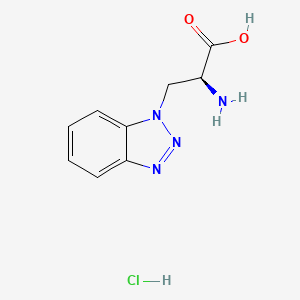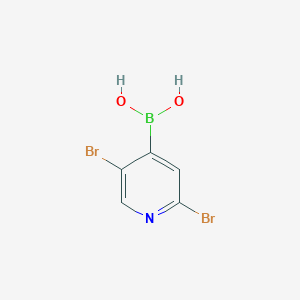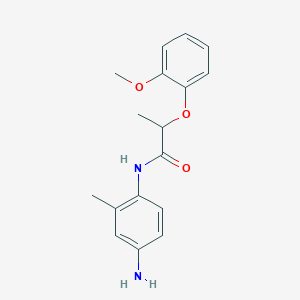
N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide
Übersicht
Beschreibung
N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide (also known as AMPP), is a synthetic amide compound with a unique structure and properties. It is a versatile compound that has been used in a variety of scientific research applications, including drug development, biochemistry, and pharmacology. AMPP has been studied extensively in recent years, and has shown promise in a range of applications.
Wissenschaftliche Forschungsanwendungen
AMPP has been used in a variety of scientific research applications, including drug development, biochemistry, and pharmacology. It has been used in the development of new drugs, as well as in the study of drug metabolism and pharmacokinetics. AMPP has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, AMPP has been used in the study of the structure and function of proteins, as well as in the study of enzyme kinetics.
Wirkmechanismus
The mechanism of action of AMPP is not yet fully understood, but it is believed to involve several processes. It is thought to act as a partial agonist at certain receptors, and may also interact with other proteins and enzymes. Additionally, AMPP is believed to interact with the cytochrome P450 system, which is involved in the metabolism of many drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMPP have been studied extensively, and have been found to have a wide range of effects. AMPP has been shown to have anti-inflammatory and anti-cancer effects, as well as to modulate the activity of various enzymes and proteins. It has also been found to have neuroprotective effects, and has been studied for its potential use in the treatment of various neurological disorders. Additionally, AMPP has been found to have beneficial effects on the cardiovascular system, and has been studied for its potential use in the treatment of various cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of AMPP in lab experiments has several advantages. It is highly soluble in water and other solvents, and is relatively easy to synthesize and purify. Additionally, it is relatively stable, and can be stored for long periods of time without degradation. However, there are also some limitations to the use of AMPP in lab experiments. It is not very soluble in organic solvents, and it can be difficult to obtain a high yield of the compound. Additionally, its mechanism of action is not yet fully understood, and it may interact with other compounds in unpredictable ways.
Zukünftige Richtungen
The potential future applications of AMPP are vast, and the compound has already shown promise in a variety of areas. One possible future direction is the development of new drugs based on the compound. Additionally, AMPP could be used to develop new treatments for various diseases, such as cancer and neurological disorders. AMPP could also be used to study the structure and function of proteins, and to develop new methods of drug delivery. Finally, AMPP could be used to study the metabolism of drugs, and to develop new methods of drug metabolism and pharmacokinetics.
Eigenschaften
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(2-methoxyphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-10-13(18)8-9-14(11)19-17(20)12(2)22-16-7-5-4-6-15(16)21-3/h4-10,12H,18H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHDMJDCVRYVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C(C)OC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol](/img/structure/B1386631.png)
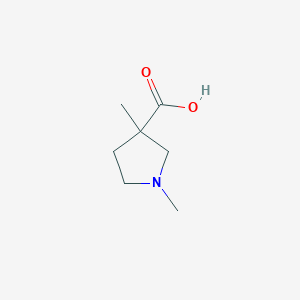
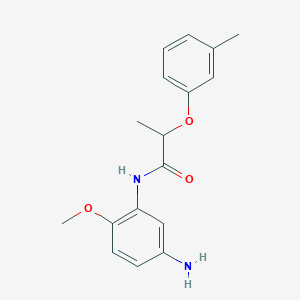
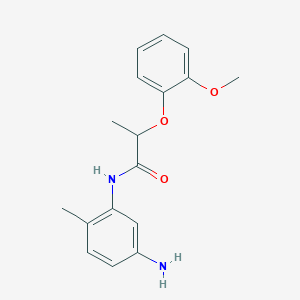




![1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B1386646.png)
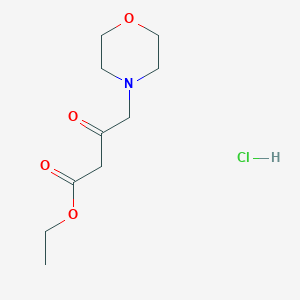
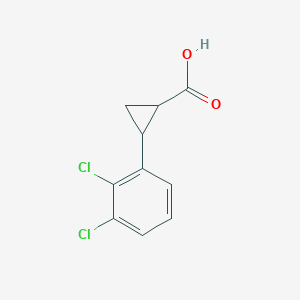
![3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B1386652.png)
